The Trifluoromethyl Ketone Building Block: A Technical Guide to 4'-Phenyl-2,2,2-trifluoroacetophenone
The Trifluoromethyl Ketone Building Block: A Technical Guide to 4'-Phenyl-2,2,2-trifluoroacetophenone
Introduction: The Strategic Importance of Fluorinated Ketones in Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful strategy for modulating physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity. 4'-Phenyl-2,2,2-trifluoroacetophenone (CAS No. 2369-31-5), also known as 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethanone, stands as a pivotal building block in this domain. Its unique structure, featuring a biphenyl scaffold coupled with an electrophilic trifluoromethyl ketone, makes it a versatile intermediate for accessing complex molecular architectures. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in synthetic and medicinal chemistry.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The properties of 4'-Phenyl-2,2,2-trifluoroacetophenone are summarized below, providing a foundational dataset for experimental design.
Core Physicochemical Data
| Property | Value | Reference |
| CAS Number | 2369-31-5 | N/A |
| Molecular Formula | C₁₄H₉F₃O | [] |
| Molecular Weight | 250.22 g/mol | [] |
| IUPAC Name | 2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | [] |
| Melting Point | 102.5-103.5 °C | ChemicalBook |
| Boiling Point | 309.9 ± 37.0 °C (Predicted) | ChemicalBook |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Appearance | Slight yellow oil/solid | [2] |
Spectroscopic Profile
The spectral data are critical for the unambiguous identification and characterization of 4'-Phenyl-2,2,2-trifluoroacetophenone. The following data have been reported in the literature.[2]
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¹H NMR (400 MHz, CDCl₃): δ 8.20 – 8.10 (m, 2H, ArH), 7.81 – 7.74 (m, 2H, ArH), 7.68 – 7.62 (m, 2H, ArH), 7.54 – 7.41 (m, 3H, ArH).
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¹³C NMR (101 MHz, CDCl₃): δ 180.3 (q, J = 34.8 Hz), 148.4, 139.3, 130.9 (q, J = 2.2 Hz), 129.3, 129.1, 128.7, 127.8, 127.5, 116.9 (q, J = 291.4 Hz).
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¹⁹F NMR (376 MHz, CDCl₃): δ -71.3.
Synthesis and Mechanistic Considerations
The synthesis of 4'-Phenyl-2,2,2-trifluoroacetophenone can be approached through several strategic disconnections. The most common methods involve either building the biphenyl system first, followed by acylation, or forming the biphenyl bond in a later step.
Method 1: Lithiation and Acylation of 4-Bromobiphenyl
This method provides a reliable and well-documented route to the target compound.[2] The causality behind this approach lies in the generation of a potent nucleophile (biphenyllithium) that readily attacks the electrophilic carbonyl carbon of a trifluoroacetate ester.
Caption: Synthetic workflow for 4'-Phenyl-2,2,2-trifluoroacetophenone via lithiation.
Experimental Protocol:
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Preparation of 4-Biphenyllithium: Dissolve 4-bromobiphenyl (1.00 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Lithiation: Add n-butyllithium (1.20 equiv., typically as a solution in hexanes) dropwise to the cooled solution. Stir the mixture for 1 hour at -78 °C. The choice of this low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
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Acylation: Add a solution of methyl 2,2,2-trifluoroacetate (1.10 equiv.) in anhydrous THF dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.
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Workup: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[2]
Method 2: Friedel-Crafts Acylation of Biphenyl
An alternative and more direct approach is the Friedel-Crafts acylation of biphenyl.[3] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a highly reactive trifluoroacetyl cation, which then acylates the electron-rich biphenyl ring. The para-position is typically favored due to steric hindrance at the ortho-positions.
Caption: Friedel-Crafts pathway to 4'-Phenyl-2,2,2-trifluoroacetophenone.
Reactivity and Applications in Drug Development
The reactivity of 4'-Phenyl-2,2,2-trifluoroacetophenone is dominated by the electrophilic nature of the ketone, which is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. This makes the carbonyl carbon highly susceptible to attack by nucleophiles.
Key Reactions and Transformations
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Nucleophilic Addition: The ketone readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and heteroatomic nucleophiles. This reactivity is central to its use in constructing more complex molecules.
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Reduction: The carbonyl group can be reduced to the corresponding alcohol using various reducing agents. Asymmetric reduction can provide access to chiral trifluoromethylated secondary alcohols, which are valuable synthons in medicinal chemistry.
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Formation of Hydrazones and Related Derivatives: The ketone reacts with hydrazines to form hydrazones. This chemistry is exploited in the synthesis of diazo compounds, which are precursors for further transformations.[2]
Application as a Precursor to Trifluoromethylated Tertiary Alcohols
A notable application of 4'-Phenyl-2,2,2-trifluoroacetophenone is in the synthesis of trifluoromethyl- and allyl-substituted tertiary alcohols. These motifs are of significant interest in drug design. A sustainable photoredox- and electrochemically-driven process has been developed that utilizes this ketone in a radical cross-electrophile coupling reaction.[2] This transformation proceeds through a trifluoromethyl ketyl radical intermediate, demonstrating the compound's utility in modern synthetic methodologies.[2]
Safety and Handling
Hazard Statements (Consolidated):
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H302: Harmful if swallowed.[2]
Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
4'-Phenyl-2,2,2-trifluoroacetophenone is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its well-defined physicochemical and spectral properties, coupled with established synthetic routes and predictable reactivity, make it an important tool for researchers in drug discovery and materials science. The ability to introduce the trifluoromethyl ketone moiety onto a biphenyl scaffold provides a strategic entry point for the development of novel compounds with potentially enhanced biological and physical properties. As with all chemical reagents, adherence to appropriate safety protocols is essential for its handling and use in the laboratory.
References
- Google Patents.WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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Infoscience. Copper-Catalyzed Oxyvinylation of Diazo Compounds. Available at: [Link]
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National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
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Applied Chemical Engineering. Synthesis, Structural Characterization, and Anti-corrosion Study of a New Fluorinated Bis-Schiff Base. Available at: [Link]
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ACS Publications. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry. Available at: [Link]
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Rieke Metals. Safety Data Sheet. Available at: [Link]
